8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
8-methyl-2-pyrrolidin-1-yl-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2/c1-10-5-4-6-11-12(15(16,17)18)9-13(19-14(10)11)20-7-2-3-8-20/h4-6,9H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPKZUIQAAJPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCCC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline backbone with a methyl group at the 8-position, a pyrrolidine substituent at the 2-position, and a trifluoromethyl group at the 4-position. These modifications are critical for enhancing its biological activity.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound serve as potent inhibitors of the PI3K/mTOR pathway, which is crucial in cancer cell proliferation and survival. For instance, derivatives showed IC50 values ranging from 0.50 to 2.03 nM against prostate cancer PC3 and colorectal cancer HCT116 cell lines .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| 8i | PI3K/mTOR | 0.50 - 2.03 | PC3, HCT116 |
| This compound | PI3K/mTOR | TBD | TBD |
Antimicrobial Activity
Quinoline derivatives have also shown promising antimicrobial properties. A comparative study indicated that various quinoline compounds demonstrated effective antibacterial activity against strains such as E. coli and Pseudomonas aeruginosa . The presence of the pyrrolidine moiety may enhance membrane permeability, contributing to increased efficacy.
Table 2: Antimicrobial Efficacy of Quinoline Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Similar Derivative | Pseudomonas aeruginosa | TBD |
The primary mechanism through which quinoline derivatives exert their biological effects involves modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, they inhibit key kinases within the PI3K/Akt/mTOR signaling cascade, leading to reduced phosphorylation of critical proteins involved in cell survival .
Case Studies
Several studies have focused on the synthesis and evaluation of quinoline derivatives, including those structurally related to this compound:
- Synthesis and Evaluation : A recent synthesis study produced a series of quinoline derivatives with varying substituents, assessing their biological activities in vitro. The results showed that specific modifications led to enhanced potency against cancer cell lines .
- Toxicity Studies : Toxicological assessments revealed that while some derivatives exhibited low toxicity profiles, others demonstrated significant cytotoxicity at higher concentrations. For instance, compounds were evaluated using Daphnia magna assays to determine their environmental safety .
Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives, including 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline, have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit potent antibacterial and antifungal activities.
Case Study: Antibacterial Efficacy
A study demonstrated that quinoline derivatives show effectiveness against a range of bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli. The compound this compound was found to possess significant antibacterial activity comparable to standard antibiotics like ciprofloxacin .
| Bacterial Strain | Activity Level | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | High | Comparable to ciprofloxacin |
| Escherichia coli | Moderate to High | Comparable to ofloxacin |
| Pseudomonas aeruginosa | Moderate | Less effective than ciprofloxacin |
Case Study: Antifungal Activity
In addition to antibacterial properties, quinoline derivatives have shown antifungal activity against various fungal pathogens. The compound was tested against Candida species and exhibited good efficacy, indicating its potential for treating fungal infections .
Antiviral Applications
Quinoline derivatives are also being explored for their antiviral properties. Research has highlighted their effectiveness against several viruses, including the human immunodeficiency virus (HIV) and the Ebola virus.
Case Study: Antiviral Activity
A comprehensive study evaluated the antiviral potential of various quinoline derivatives, including this compound. The results indicated that this compound effectively inhibits viral replication in vitro, suggesting its potential as a therapeutic agent against viral infections .
| Virus Type | Efficacy | Mechanism of Action |
|---|---|---|
| Human Immunodeficiency Virus | Significant Inhibition | Disruption of viral entry and replication |
| Ebola Virus | Moderate Inhibition | Interference with viral protein synthesis |
Leishmaniasis Treatment
Recent studies have identified certain quinoline derivatives as promising candidates for the treatment of leishmaniasis, a disease caused by protozoan parasites. Modifications to the quinoline structure have enhanced their efficacy against Leishmania species.
Case Study: Antileishmanial Activity
Research focused on optimizing quinoline derivatives for better antileishmanial activity found that specific substitutions on the quinoline ring significantly improved potency against Leishmania donovani. The introduction of functional groups such as trifluoromethyl has been linked to increased biological activity while maintaining low toxicity levels .
| Derivative | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.22 ± 0.06 | High |
Comparison with Similar Compounds
Structural and Substituent Effects
The table below highlights key structural differences and their implications:
Key Observations :
- Positional Isomerism: Pyrrolidinyl at the 2-position (target compound) vs.
- Trifluoromethyl vs. Halogens : The 4-CF₃ group in the target compound offers greater metabolic stability compared to 4-Cl derivatives (e.g., ), which are more reactive but prone to hydrolysis .
- Pyrrolidinyl vs. Alkyl/Aryl Groups : The pyrrolidinyl substituent introduces nitrogen-based basicity, improving solubility in polar solvents compared to phenyl or methyl groups .
Q & A
Q. How can researchers address discrepancies in reported IC50 values across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
